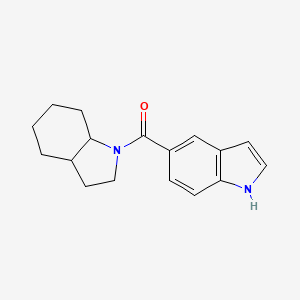
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. CPP is a selective inhibitor of the protein kinase Mζ (PKMζ), which is involved in the maintenance of long-term memory.
Mecanismo De Acción
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide selectively inhibits PKMζ, which is involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC), and it is thought to be involved in the maintenance of long-term potentiation (LTP), a process that underlies memory formation. By inhibiting PKMζ, 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide disrupts the maintenance of LTP and impairs long-term memory.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to impair long-term memory in animal models. In addition, it has been found to have anxiolytic effects, reducing anxiety in rats. 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has also been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the brain, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of PKMζ, meaning that it can be used to study the effects of PKMζ inhibition specifically. However, one limitation of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide is that it has a short half-life, meaning that it may need to be administered repeatedly in order to maintain its effects.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKMζ. Another area of interest is the study of the effects of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide on other cognitive processes, such as attention and decision-making. Finally, the potential therapeutic applications of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in the treatment of memory disorders, such as Alzheimer's disease, should be explored further.
Métodos De Síntesis
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form 1-(2-fluorophenyl)-2-oxoethyl acetate. The second step involves the reaction of this intermediate with pyrrolidine and 4-hydrazinobenzoic acid to form 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been found to be a useful tool in the study of long-term memory. PKMζ is known to play a critical role in the maintenance of long-term memory, and 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to selectively inhibit this protein kinase. By using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide to block PKMζ activity, researchers can study the effects of long-term memory loss in animal models.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-5-1-2-6-15(14)21-12-13(11-19-21)16(22)18-7-10-20-8-3-4-9-20/h1-2,5-6,11-12H,3-4,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLYGIHZBQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CN(N=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7574149.png)
![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)
![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)